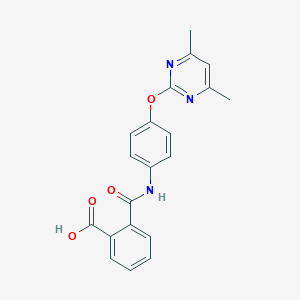
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-isopropylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-isopropylphenoxy)acetamide, commonly known as BPTAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. BPTAA is a member of the thiadiazole family, which is known for its diverse biological activities, including antitumor, antiviral, and antibacterial properties.
Mécanisme D'action
The mechanism of action of BPTAA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are essential for cell survival. BPTAA has been shown to inhibit the activity of the enzyme glycogen synthase kinase 3 beta (GSK3β), which is involved in the regulation of various cellular processes such as cell proliferation and apoptosis. BPTAA has also been shown to inhibit the activity of the protein kinase B (Akt) signaling pathway, which plays a crucial role in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
BPTAA has been shown to have various biochemical and physiological effects. In vitro studies have shown that BPTAA can induce apoptosis in cancer cells by activating caspase enzymes and inhibiting the activity of GSK3β. BPTAA has also been shown to inhibit the growth of cancer cells by interfering with the cell cycle. In addition to its anticancer properties, BPTAA has also been shown to have antiviral and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of BPTAA is its potential as a novel anticancer agent. BPTAA has shown promising results in vitro and in vivo studies as an effective inducer of apoptosis in cancer cells. However, one of the limitations of BPTAA is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the efficacy and safety of BPTAA in human clinical trials.
Orientations Futures
There are several future directions for the research on BPTAA. One potential direction is the development of BPTAA as a novel anticancer agent. Further studies are needed to determine the efficacy and safety of BPTAA in human clinical trials. Another potential direction is the investigation of the antiviral and antibacterial properties of BPTAA. Finally, the development of more efficient synthesis methods for BPTAA could lead to its wider use in various fields.
Méthodes De Synthèse
BPTAA can be synthesized through a multistep process involving the reaction of 5-butyl-1,3,4-thiadiazol-2-amine with 4-isopropylphenol and chloroacetyl chloride. The resulting intermediate is then treated with ammonium hydroxide to yield BPTAA. The purity of the synthesized compound can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
BPTAA has been studied extensively for its potential applications in various fields. In the field of medicine, BPTAA has shown promising results as an anticancer agent. Studies have shown that BPTAA can induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes. BPTAA has also been shown to inhibit the growth of cancer cells by interfering with the cell cycle. In addition to its anticancer properties, BPTAA has also been studied for its potential use as an antiviral and antibacterial agent.
Propriétés
Nom du produit |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-isopropylphenoxy)acetamide |
|---|---|
Formule moléculaire |
C17H23N3O2S |
Poids moléculaire |
333.5 g/mol |
Nom IUPAC |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C17H23N3O2S/c1-4-5-6-16-19-20-17(23-16)18-15(21)11-22-14-9-7-13(8-10-14)12(2)3/h7-10,12H,4-6,11H2,1-3H3,(H,18,20,21) |
Clé InChI |
ULLBDAPWDAUTGB-UHFFFAOYSA-N |
SMILES |
CCCCC1=NN=C(S1)NC(=O)COC2=CC=C(C=C2)C(C)C |
SMILES canonique |
CCCCC1=NN=C(S1)NC(=O)COC2=CC=C(C=C2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B255376.png)
![6-Bromo-3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol](/img/structure/B255378.png)
![7-(4-bromophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B255379.png)
![3-N-benzyl-7-methyl-5-oxo-2-N-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B255382.png)
![7-[3-(2,6-Dimethylmorpholin-4-yl)-2-hydroxypropoxy]-3-(3,5-dimethylphenoxy)chromen-4-one](/img/structure/B255383.png)
![8-(trifluoromethyl)-2,3-dihydro-1H-[1,4]oxazepino[6,5-c]quinolin-5-one](/img/structure/B255384.png)


![2-[2-(4-Tert-butylphenyl)-4-oxochromen-3-yl]oxyacetonitrile](/img/structure/B255388.png)
